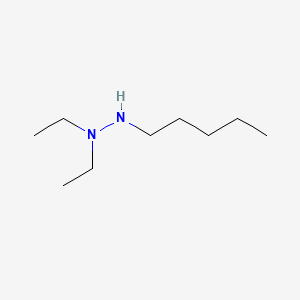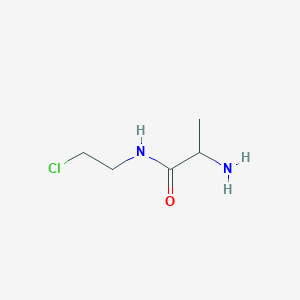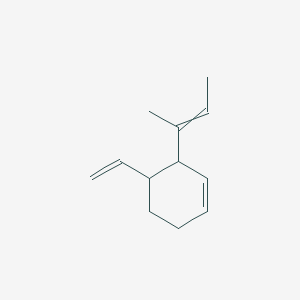
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene is an organic compound with the molecular formula C12H18 It is a derivative of cyclohexene, characterized by the presence of ethenyl and methyl-propenyl groups attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene typically involves the alkylation of cyclohexene derivatives. One common method is the reaction of cyclohexene with appropriate alkyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using transition metal catalysts. For example, palladium-catalyzed coupling reactions can be employed to introduce the ethenyl and methyl-propenyl groups onto the cyclohexene ring. These processes are optimized for high yield and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl or methyl-propenyl groups, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium on carbon
Nucleophiles: Alkoxides, amines
Major Products
Oxidation: Epoxides, ketones
Reduction: Ethyl-substituted cyclohexenes
Substitution: Various substituted cyclohexenes depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s ethenyl and methyl-propenyl groups can participate in various chemical interactions, influencing its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: The parent compound, lacking the ethenyl and methyl-propenyl groups.
4-Methylcyclohexene: Similar structure but with a single methyl group.
3-Ethenylcyclohexene: Contains an ethenyl group but lacks the methyl-propenyl group.
Uniqueness
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene is unique due to the presence of both ethenyl and methyl-propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C12H18 |
|---|---|
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
3-but-2-en-2-yl-4-ethenylcyclohexene |
InChI |
InChI=1S/C12H18/c1-4-10(3)12-9-7-6-8-11(12)5-2/h4-5,7,9,11-12H,2,6,8H2,1,3H3 |
Clave InChI |
HEUUNTLAJHBPMY-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C1C=CCCC1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


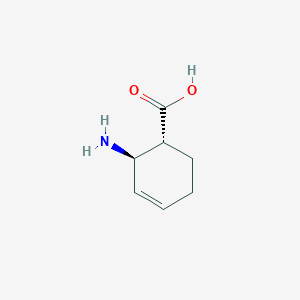
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)

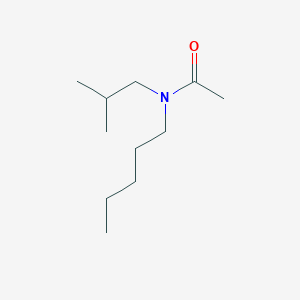
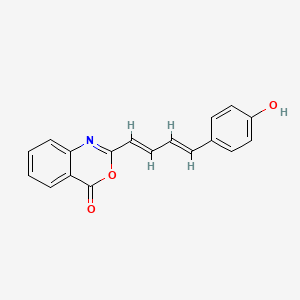
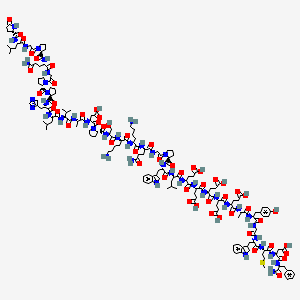
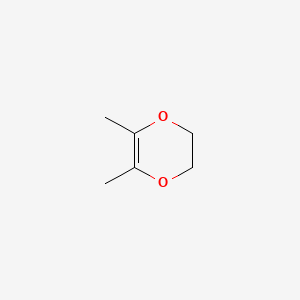
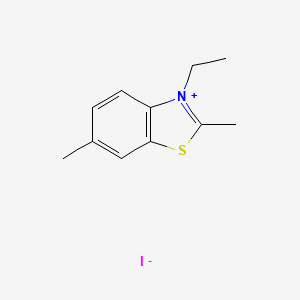
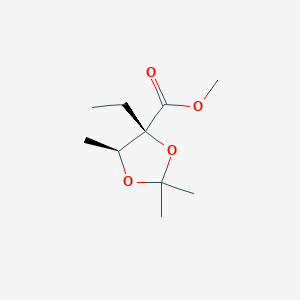
![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
